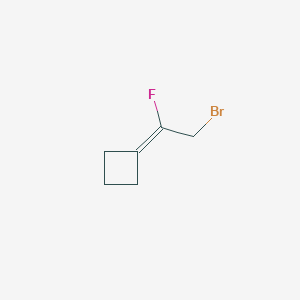
(2-Bromo-1-fluoroethylidene)cyclobutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2-Bromo-1-fluoroethylidene)cyclobutane” is a cyclobutane derivative. Cyclobutanes are cyclic hydrocarbons, meaning that the carbons of the molecule are arranged in the form of a ring . They are also saturated, meaning that all of the carbons atoms that make up the ring are single bonded to other atoms (no double or triple bonds) . The molecule “(2-Bromo-1-fluoroethylidene)cyclobutane” contains a bromine and a fluorine atom attached to the cyclobutane ring .
Molecular Structure Analysis
The molecular structure of “(2-Bromo-1-fluoroethylidene)cyclobutane” includes a cyclobutane ring with a bromine and a fluorine atom attached . The exact structure would need to be determined through experimental methods such as X-ray crystallography or NMR spectroscopy.
Physical And Chemical Properties Analysis
The physical and chemical properties of “(2-Bromo-1-fluoroethylidene)cyclobutane” would depend on its exact molecular structure. For example, its molecular weight can be estimated based on its molecular formula .
Wissenschaftliche Forschungsanwendungen
Cycloaddition Reactions
The study of cycloaddition reactions is a fundamental aspect of chemical synthesis involving (2-Bromo-1-fluoroethylidene)cyclobutane analogs. One significant research contribution in this domain includes the thermal [2+2] cycloaddition of halo-ethylene derivatives to produce cyclobutane compounds. Such reactions are crucial for synthesizing complex molecular structures, demonstrating the versatility of cyclobutane derivatives in constructing spirocyclic and polycyclic compounds (Toda, Motomura, & Oshima, 1974).
Rearrangement Reactions
Rearrangement reactions involving cyclobutane derivatives offer pathways to generate diverse chemical entities. Studies have shown that treating halo-substituted cyclobutanes with certain reagents leads to the formation of compounds with different functionalities, highlighting the reactivity and potential utility of these cyclobutane derivatives in organic synthesis (Hittich & Griesbaum, 1983).
Radical Ring Expansion and Fluorination
Innovative synthetic methods involve the silver-initiated radical ring expansion and fluorination of ethynyl cyclobutanols. This process allows for the efficient synthesis of halogenated cyclopentanones, showcasing the role of cyclobutane derivatives in accessing fluorinated complex molecules. Such methodologies not only extend the chemical toolbox for synthesizing fluorinated compounds but also underscore the importance of cyclobutane derivatives in medicinal chemistry and material science (Tian, Chen, & Zhang, 2016).
Dynamic Equilibrium Studies
Research into the dynamic equilibrium between different cyclobutane derivatives reveals insights into the stability and reactivity of these compounds. The investigation of allylic type triorganoboranes derived from cyclobutane precursors demonstrates the feasibility of [1,3]-B sigmatropic shifts, furthering understanding of reaction mechanisms and the design of novel synthetic routes (Gridnev, Gursky, & Bubnov, 1996).
Structural and Reactivity Studies
Synthetic efforts aimed at the construction of C2-symmetric cyclobutanes and the exploration of their reactivity patterns enrich the knowledge base regarding the manipulation of cyclobutane cores. Such studies pave the way for the development of new synthetic strategies and the discovery of novel reactivity paradigms, which are instrumental in advancing synthetic organic chemistry (Milosevic et al., 2015).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2-bromo-1-fluoroethylidene)cyclobutane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrF/c7-4-6(8)5-2-1-3-5/h1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOYXMLJSRJAXCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(CBr)F)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrF |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,4-Dimethylphenyl)-4-[(4-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2631268.png)
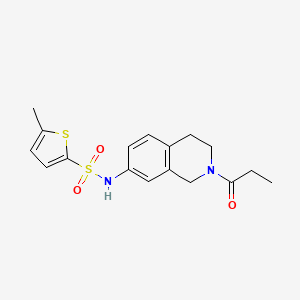
![7-hydroxy-3'-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one](/img/structure/B2631271.png)
![5-[(3,4-Dichlorophenyl)sulfonyl]-4-methyl-1,2,3-thiadiazole](/img/structure/B2631272.png)
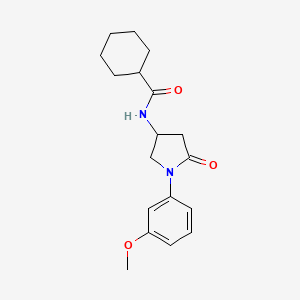
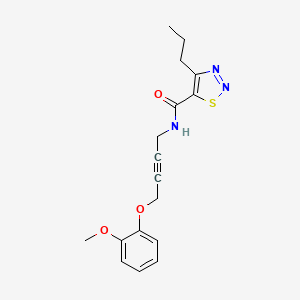
![5-{3-[4-(4-methylphenyl)piperazin-1-yl]-3-oxopropyl}-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2631278.png)
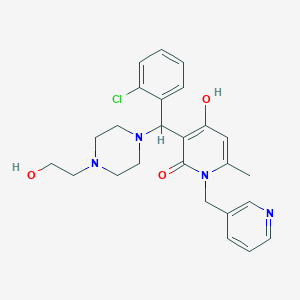
![1,5-Dioxaspiro[2.3]hexane](/img/structure/B2631281.png)
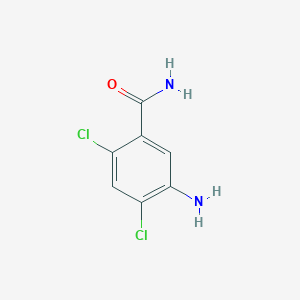
![N-[(5-chlorothiophen-2-yl)methyl]-N-ethylprop-2-enamide](/img/structure/B2631283.png)
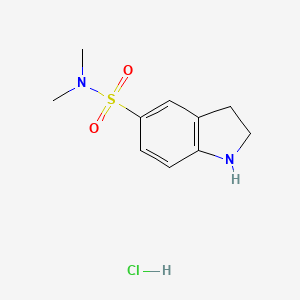
![3-(3-Chlorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2631286.png)
![4-[4-(2,4,5-trichlorophenyl)sulfonylpiperazin-1-yl]-1H-indole](/img/structure/B2631290.png)